

"Antibacterial agent 167" in vivo pharmacokinetics and pharmacodynamics (PK/PD) studies

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Compound of Interest

Compound Name: Antibacterial agent 167

Cat. No.: B15138722

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Application Notes & Protocols: In Vivo PK/PD Studies of Antibacterial Agent 167

Introduction

Antibacterial agent 167 is a novel synthetic compound demonstrating potent in vitro activity against a broad spectrum of multidrug-resistant Gram-negative bacteria. These application notes provide a comprehensive overview of the in vivo pharmacokinetic and pharmacodynamic (PK/PD) properties of Agent 167, based on studies conducted in murine infection models. The protocols detailed herein are intended to guide researchers in the design and execution of similar preclinical evaluations.

In Vivo Pharmacokinetics (PK) of Agent 167

The pharmacokinetic profile of Agent 167 was characterized in healthy, neutropenic ICR mice to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Single-Dose Pharmacokinetic Parameters of Agent 167 in Mice

Parameter	10 mg/kg Subcutaneous	20 mg/kg Intravenous
Cmax (µg/mL)	15.8 ± 2.1	45.3 ± 5.9
Tmax (h)	0.5	0.1
AUC (0-24h) (µg·h/mL)	75.4 ± 9.3	150.8 ± 18.2[1]
Half-life (t1/2) (h)	2.5 ± 0.4	2.3 ± 0.3[1]
Clearance (CL) (mL/h/kg)	132.6 ± 15.7	132.8 ± 16.1
Volume of Distribution (Vd) (L/kg)	0.48 ± 0.06	0.45 ± 0.05

Protocol 1: Murine Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of a novel antibacterial agent in mice.

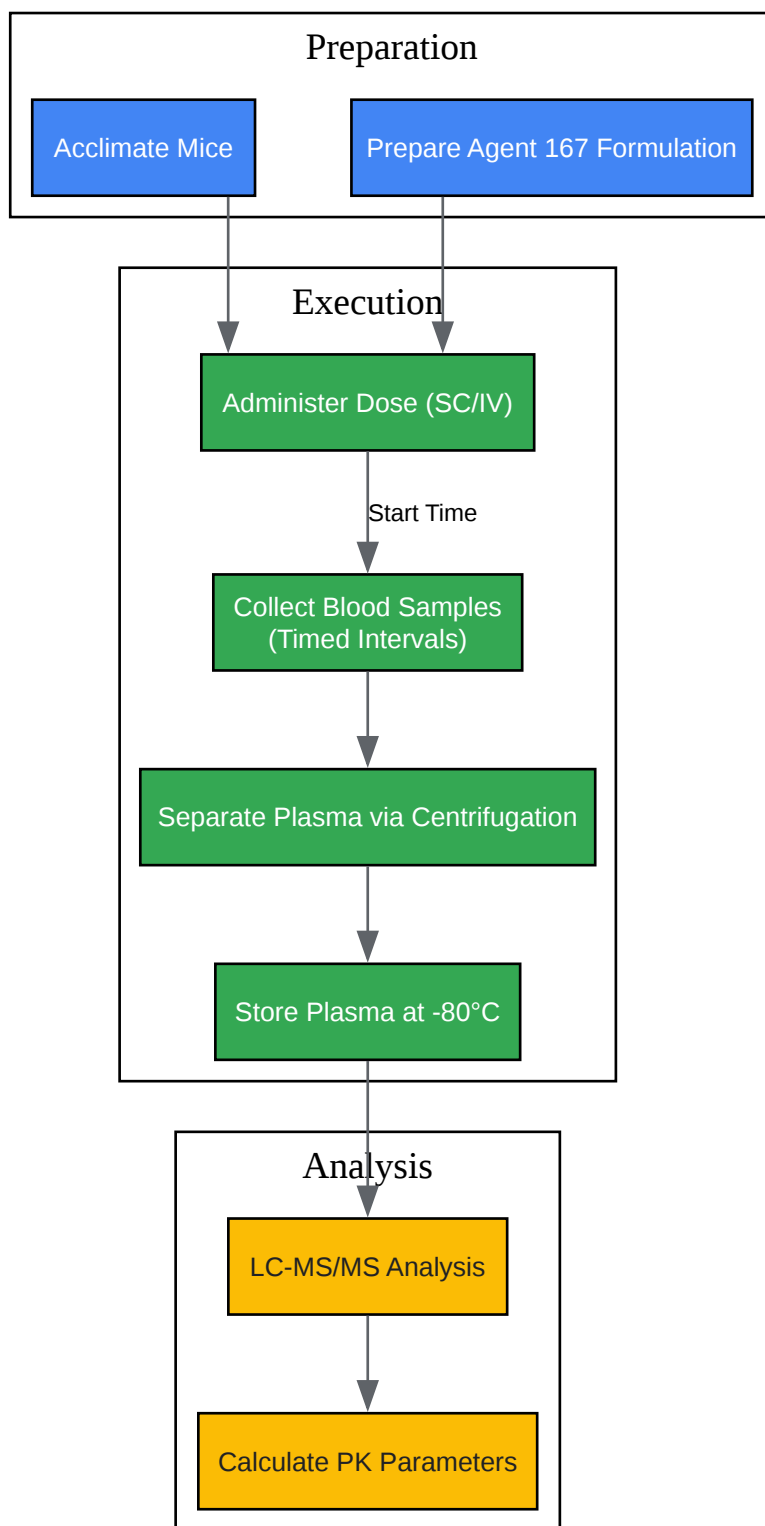
1.1. Animal Model:

- Species: ICR (CD-1) mice, female, 6-8 weeks old.[2]
- Health Status: Specific pathogen-free.
- Housing: Standardized conditions (12-h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

1.2. Experimental Procedure:

- Dosing:
 - Administer Agent 167 via the desired route (e.g., subcutaneous or intravenous).
 - For this study, a single dose of 10 mg/kg was administered subcutaneously.[1]
- Sample Collection:

- Collect blood samples (approximately 50-100 μ L) via retro-orbital or tail vein sampling at specified time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Place samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
- Plasma Preparation:
 - Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
 - Store plasma samples at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentration of Agent 167 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Calculate pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).



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Pharmacokinetic Study Workflow

In Vivo Pharmacodynamics (PD) of Agent 167

The in vivo efficacy of Agent 167 was evaluated in a neutropenic murine thigh infection model against a clinical isolate of *Klebsiella pneumoniae*.[\[3\]](#)[\[4\]](#)

Table 2: In Vivo Efficacy of Agent 167 in a Murine Thigh Infection Model

Treatment Group	Dosing Regimen (24h)	Initial Bacterial Load (log10 CFU/thigh)	Final Bacterial Load (log10 CFU/thigh)	Change in Bacterial Load (log10 CFU/thigh)
Control (Vehicle)	q12h	6.2 ± 0.3	8.5 ± 0.4	+2.3
Agent 167	20 mg/kg q12h	6.1 ± 0.2	4.9 ± 0.3	-1.2
Agent 167	40 mg/kg q12h	6.3 ± 0.3	3.1 ± 0.2	-3.2
Agent 167	80 mg/kg q12h	6.2 ± 0.2	2.0 (Limit of Detection)	-4.2

Protocol 2: Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[\[2\]](#)[\[4\]](#)

2.1. Animal Preparation:

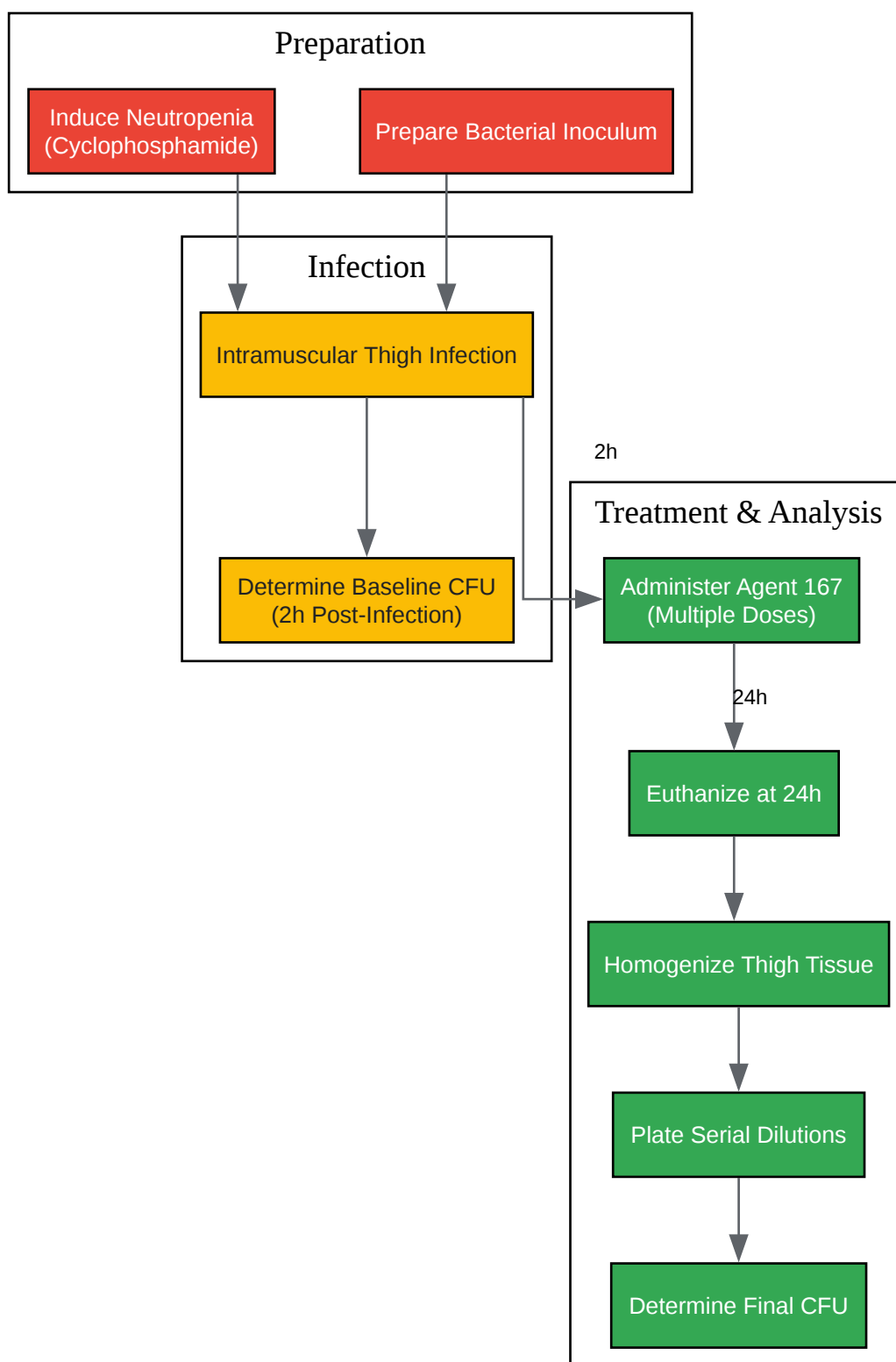
- Neutropenia Induction:
 - Render mice neutropenic by administering two intraperitoneal (IP) injections of cyclophosphamide.[\[2\]](#)[\[5\]](#)
 - Dose 1: 150 mg/kg, 4 days prior to infection.[\[2\]](#)[\[5\]](#)
 - Dose 2: 100 mg/kg, 1 day prior to infection.[\[2\]](#)[\[5\]](#)
 - This regimen typically results in neutrophil counts <100 cells/mm³.[\[5\]](#)

2.2. Infection Procedure:

- Inoculum Preparation:
 - Culture the challenge organism (e.g., *K. pneumoniae*) to mid-logarithmic phase.
 - Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).
- Infection:
 - Anesthetize the neutropenic mice.
 - Inject 0.1 mL of the bacterial inoculum into the thigh muscle of each mouse.[\[2\]](#)[\[3\]](#)

2.3. Treatment and Evaluation:

- Treatment Initiation:
 - Begin treatment 2 hours post-infection.[\[3\]](#)[\[5\]](#) This allows for the establishment of the infection.
 - Administer Agent 167 or vehicle control subcutaneously at the predetermined dosing intervals (e.g., every 12 hours).[\[3\]](#)
- Efficacy Assessment:
 - At 24 hours post-treatment initiation, euthanize the mice.
 - Aseptically remove the thighs and homogenize them in a known volume of sterile saline.[\[2\]](#)
 - Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of viable bacteria (CFU/thigh).[\[2\]](#)
- Data Analysis:
 - Calculate the change in bacterial load (log₁₀ CFU/thigh) by comparing the final counts in treated groups to the initial bacterial load at the start of therapy.



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Murine Thigh Infection Model Workflow

PK/PD Integration and Dose Fractionation

To determine the PK/PD index that best predicts the efficacy of Agent 167, a dose fractionation study was conducted.^[6] A total daily dose was administered in different dosing regimens to dissociate the C_{max}/MIC, AUC/MIC, and %T>MIC indices.

Table 3: Dose Fractionation Study of Agent 167

Total Daily Dose (mg/kg)	Dosing Regimen	C _{max} /MIC	AUC/MIC	%T > MIC	Efficacy (log ₁₀ CFU Reduction)
80	80 mg/kg q24h	60	300	45	-3.5
80	40 mg/kg q12h	30	300	65	-4.2
80	20 mg/kg q6h	15	300	85	-4.1

Note: MIC of the *K. pneumoniae* strain was 2 µg/mL.

The results indicate that while the AUC/MIC was kept constant, the efficacy correlated best with the %T>MIC, suggesting that the bactericidal activity of Agent 167 is time-dependent.

Protocol 3: Dose Fractionation Study

This protocol is designed to identify the primary PK/PD driver of antimicrobial efficacy.^[6]

3.1. Study Design:

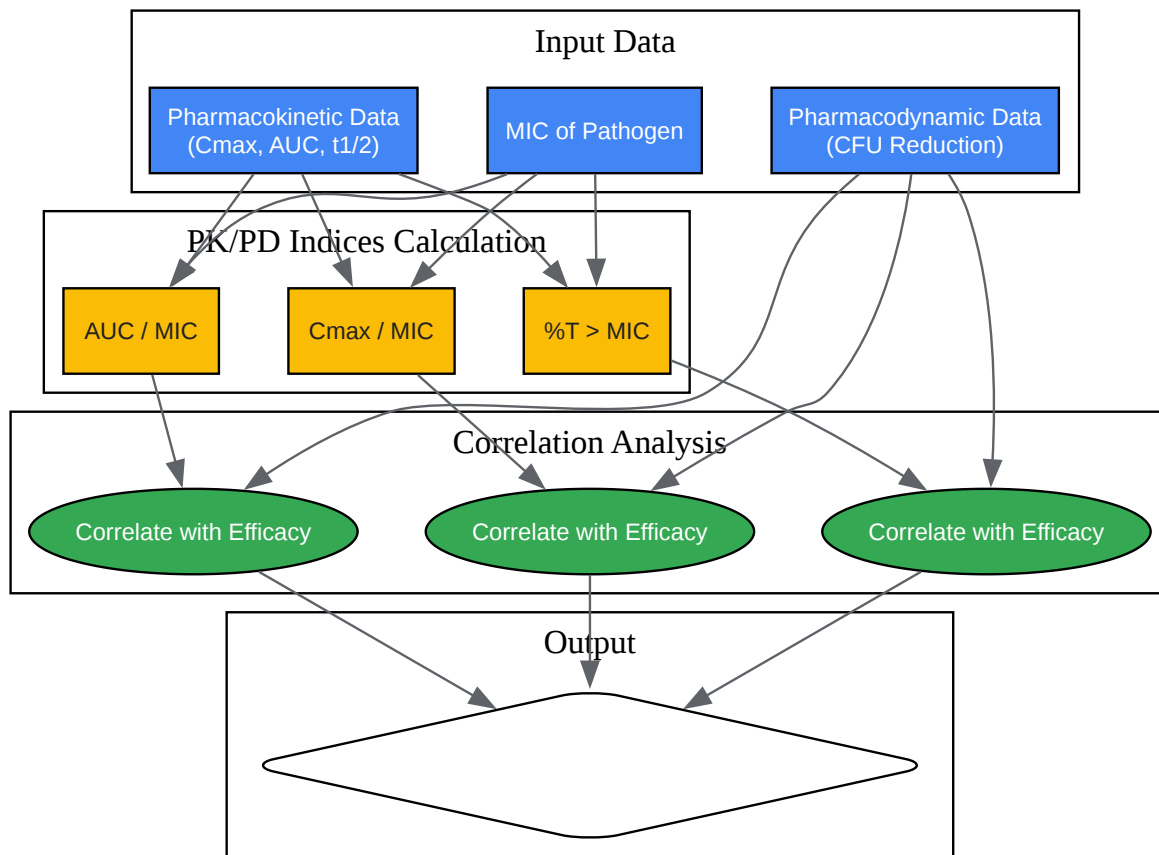
- Model: Utilize the neutropenic murine thigh infection model as described in Protocol 2.
- Dose Selection: Choose a total daily dose that provides a significant but submaximal effect.
- Fractionation: Administer the same total daily dose using different dosing intervals (e.g., q24h, q12h, q8h, q6h).^[7] This approach varies the C_{max} and the time above MIC while keeping the total AUC constant.^[7]

3.2. Execution:

- Follow the procedures for the neutropenic thigh infection model (Protocol 2).
- Assign animal groups to each fractionated dosing regimen.
- Initiate treatment 2 hours post-infection and continue for 24 hours.
- Determine the bacterial load in the thighs at the end of the 24-hour treatment period.

3.3. Data Analysis:

- PK/PD Index Calculation: For each regimen, calculate the corresponding C_{max}/MIC , AUC/MIC , and $\%T > MIC$ using the pharmacokinetic data from Protocol 1.
- Correlation Analysis: Correlate the observed antibacterial effect (\log_{10} CFU reduction) with each of the three PK/PD indices using a sigmoid E_{max} model (e.g., Hill equation). The index with the highest coefficient of determination (R^2) is identified as the primary driver of efficacy.



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PK/PD Index Determination Logic

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